molecular formula C12H22N2O2 B14557247 1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one CAS No. 61851-73-8

1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B14557247
CAS No.: 61851-73-8
M. Wt: 226.32 g/mol
InChI Key: DQGIDUAMSUNIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one is a chemical compound belonging to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one
  • 1,3-Diethyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one may exhibit unique properties due to the presence of butyl groups, which can influence its solubility, reactivity, and biological activity compared to its methyl or ethyl counterparts.

Properties

CAS No.

61851-73-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1,3-dibutyl-4-hydroxy-4H-pyrimidin-2-one

InChI

InChI=1S/C12H22N2O2/c1-3-5-8-13-10-7-11(15)14(12(13)16)9-6-4-2/h7,10-11,15H,3-6,8-9H2,1-2H3

InChI Key

DQGIDUAMSUNIEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(N(C1=O)CCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.